3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
CAS No.: 1461704-74-4
Cat. No.: VC2584786
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461704-74-4 |
|---|---|
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H |
| Standard InChI Key | ATHULDDGEZTEAZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(C2=O)N.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)N2CC(C2=O)N.Cl |
Introduction
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride is a compound belonging to the class of azetidines, which are characterized by a four-membered ring structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties and biological activities.
Synthesis Methods
The synthesis of 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride typically involves chemical reactions between amine and ketone precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor progress and confirm product identity.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds with similar structures may exhibit activity against certain enzymes involved in metabolic pathways or may act as modulators of neurotransmitter systems. This compound represents a significant area of interest for researchers aiming to explore its therapeutic potential and applications in drug discovery.
Comparison with Other Azetidinone Derivatives
Other azetidinone derivatives have shown promising biological activities. For example, some azetidinone compounds have demonstrated antiproliferative and tubulin-destabilizing effects, making them potential candidates for cancer treatment . Additionally, certain azetidinones have been explored for their antiviral and antibiotic-enhancing properties .
Data Table: Comparison of Azetidinone Derivatives
| Compound Name | Molecular Weight | Biological Activity | Potential Applications |
|---|---|---|---|
| 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride | Approximately 240.7 g/mol | Potential enzyme inhibitor/modulator | Drug discovery |
| 3-(Prop-1-en-2-yl)azetidin-2-one analogues | Not specified | Antiproliferative, tubulin-destabilizing | Cancer treatment |
| N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Not specified | Antiviral, antibiotic-enhancing | Complex infections treatment |
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